2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, and its derivatives, are often used in the synthesis of compounds with potential medicinal properties. For instance, certain sulfonamides incorporating beta-alanyl moieties synthesized using tert-butoxycarbonyl protected amino acids have shown promising enzyme inhibitory properties. These compounds have been evaluated as inhibitors of the zinc enzyme carbonic anhydrase, which is involved in several physiological processes. Notably, strong and long-lasting intraocular pressure (IOP) lowering effects were observed in animal models, indicating potential applications in antiglaucoma therapies (Supuran, Briganti, Menabuoni, Mincione, Mincione, & Scozzafava, 2000).
Metabolism and Toxicity Studies
Understanding the metabolism and excretion of chlorobenzoic acids, including this compound, is crucial in assessing their safety and environmental impact. Studies have shown that chlorobenzoic acids are primarily eliminated through urine, with significant metabolism occurring through glycine conjugation. The position of chloro substitution notably influences the extent of this metabolism, highlighting the importance of structural considerations in environmental and health assessments of such compounds (Blackledge, Partridge, Wilson, & Nicholson, 2000).
Analytical Chemistry Applications
The tert-butoxycarbonyl (Boc) protecting group, as part of this compound, finds extensive use in analytical chemistry, particularly in the sensitive detection and analysis of amino acids. Techniques involving derivatization with o-phthalaldehyde/tert-butyl thiol followed by capillary liquid chromatography have been developed, allowing for the high-sensitivity detection of neurotransmitter amino acids and neuromodulators in physiological samples. Such methods are instrumental in neuroscience research, facilitating the monitoring of neurotransmitter dynamics with high temporal resolution (Boyd, Witowski, & Kennedy, 2000).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
The compound is a derivative of anthranilic acid, which is known to play a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound may interact with its targets through the release of the Boc group, enabling the free amine to participate in further reactions.
Biochemical Pathways
Anthranilic acid derivatives have been implicated in a variety of biological processes, including the biosynthesis of tryptophan and the pseudomonas quinolone signal .
Pharmacokinetics
The boc group is known to enhance the stability of amino acids, which may influence the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have antiproliferative, antiviral, and anti-quorum sensing activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For example, the deprotection of the Boc group is typically carried out under acidic conditions .
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHAVFRBIRVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373771 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136290-47-6 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136290-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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